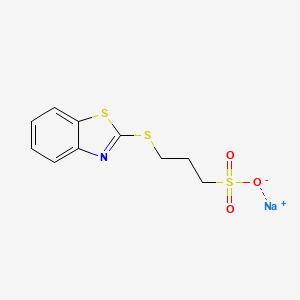

![molecular formula C14H19ClN2O B1310486 哌啶,1-[(2-氯-6-甲基-3-吡啶基)羰基]-2-乙基- CAS No. 613660-46-1](/img/structure/B1310486.png)

哌啶,1-[(2-氯-6-甲基-3-吡啶基)羰基]-2-乙基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

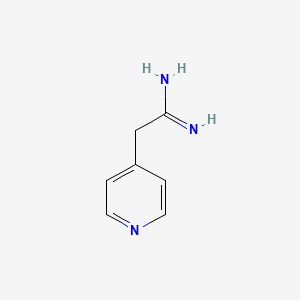

Paper describes an improved synthesis method for a series of 3-alkyl-3-(4-pyridyl)-piperidine-2,6-diones, which are competitive inhibitors of human placental aromatase. The synthesis involves alkylation, resulting in compounds with varying 1-alkyl and 3-alkyl substituents. This method could potentially be adapted for the synthesis of "Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-" by altering the substituents accordingly.

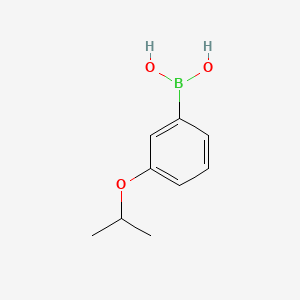

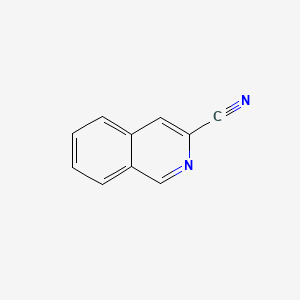

Molecular Structure Analysis

In paper , the molecular structure of a piperidine derivative is reported. The compound crystallizes in the monoclinic space group and forms H-bonded dimers in the crystal lattice, stabilized by C-H…π and C-H…O interactions. These findings suggest that similar piperidine compounds, including "Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-", may also exhibit such interactions and crystalline properties.

Chemical Reactions Analysis

The Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene is discussed in paper . This reaction involves dehydrogenation and carbonylation at a C-H bond α to the nitrogen atom substituted by a pyridine. The presence of an additional nitrogen functionality and the electronic nature of substituents significantly affect the reactivity. This information could be relevant when considering the chemical reactions of "Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-", as the presence of a pyridinyl group and a chloro substituent may influence its reactivity in similar carbonylation reactions.

Physical and Chemical Properties Analysis

The inhibitory activity of the synthesized piperidine derivatives towards aromatase is maximal for the octyl derivatives, as mentioned in paper . The Ki values indicate the potency of these inhibitors. These properties, including solubility, melting point, and stability, could be inferred for "Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-" by considering the structural similarities and differences with the compounds studied in the papers.

科学研究应用

癌症治疗:一种与哌啶类似的化合物,1-[(2-氯-6-甲基-3-吡啶基)羰基]-2-乙基-,被发现可以抑制 Aurora A,一种参与细胞分裂的酶。这表明在癌症治疗中具有潜在应用 (ロバート ヘンリー,ジェームズ, 2006).

天然存在:哌啶天然存在于胡椒和烟草等植物中。它是各种生物碱中的碱性成分,这些生物碱是具有潜在药理特性的化合物 (J. D. Hunt 和 A. Mckillop,1964).

化学合成:哌啶衍生物已出于各种目的而被合成。例如,一项研究讨论了哌啶系列新羟基酸甲酯的制备,该甲酯可以转化为取代吡啶 (N. S. Prostakov 等,1970).

抗癌剂:合成了某些哌啶-4-羧酸乙酯附着的 1,3,4-恶二唑杂化物,并对其进行了抗癌剂评估。它们在这方面显示出有希望的结果 (A. Rehman 等,2018).

分子结构分析:哌啶衍生物的分子和晶体结构已被分析,以了解它们的构象灵活性和氢键形成,这对它们的生物活性至关重要 (L. Kuleshova 和 V. Khrustalev,2000).

化学活化和形成:哌啶被认为是美拉德反应产物,在食品化学中很重要。它可以由游离赖氨酸形成并进行各种化学反应 (P. Nikolov 和 V. Yaylayan,2010).

作用机制

Target of Action

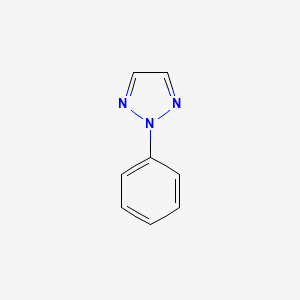

It is known that piperidine derivatives have been found to be potent antagonists for various receptors . For instance, a compound combining benzamide and piperidine moieties was identified as a potent CCR3 antagonist .

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in the activity of the target .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities and can influence various biochemical pathways .

Result of Action

Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

未来方向

The presence of heterocycles in all kinds of organic compounds of interest in electronics, biology, optics, pharmacology, material sciences, and so on is very well known . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will continue to be a significant area of research in the future.

属性

IUPAC Name |

(2-chloro-6-methylpyridin-3-yl)-(2-ethylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O/c1-3-11-6-4-5-9-17(11)14(18)12-8-7-10(2)16-13(12)15/h7-8,11H,3-6,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIWCCNDVFMLIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=C(N=C(C=C2)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439695 |

Source

|

| Record name | Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

613660-46-1 |

Source

|

| Record name | Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)

![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)

![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)